2-Cyclopentylamino-5-methyl-3-nitropyridine 2-Cyclopentylamino-5-methyl-3-nitropyridine
Brand Name: Vulcanchem
CAS No.: 1033202-29-7
VCID: VC2816999
InChI: InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13)
SMILES: CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-]
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol

2-Cyclopentylamino-5-methyl-3-nitropyridine

CAS No.: 1033202-29-7

Cat. No.: VC2816999

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentylamino-5-methyl-3-nitropyridine - 1033202-29-7

Specification

CAS No. 1033202-29-7
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name N-cyclopentyl-5-methyl-3-nitropyridin-2-amine
Standard InChI InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13)
Standard InChI Key YNIYBBSUGKSEHS-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-]

Introduction

2-Cyclopentylamino-5-methyl-3-nitropyridine is a synthetic organic compound belonging to the nitropyridine family. It is characterized by its molecular formula C11H15N3O2 and a molecular weight of approximately 221.26 g/mol . This compound features a pyridine ring substituted with a cyclopentylamino group at position 2, a methyl group at position 5, and a nitro group at position 3, making it a valuable tool in pharmacological research .

Synthesis and Applications

The synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine typically involves multiple steps, focusing on optimizing yield and purity. The compound's applications are primarily in pharmacological research, particularly as an inhibitor of cyclic GMP-dependent protein kinase (PKG).

Synthesis Steps:

  • Starting Materials: Typically involve pyridine derivatives.

  • Nitration: Introduction of the nitro group.

  • Amination: Attachment of the cyclopentylamino group.

  • Methylation: Addition of the methyl group.

Applications:

  • Inhibition of PKG: Modulates cellular signaling pathways involved in muscle relaxation and platelet aggregation.

  • Cardiovascular Research: Useful for studying cardiovascular functions and related biochemical processes.

Mechanism of Action

The primary mechanism of action of 2-Cyclopentylamino-5-methyl-3-nitropyridine involves its role as a PKG inhibitor. By inhibiting PKG, the compound affects various downstream targets critical for processes such as muscle relaxation and platelet aggregation. This makes it a valuable tool for studying cardiovascular functions and related biochemical processes.

Research Findings and Future Directions

Research on 2-Cyclopentylamino-5-methyl-3-nitropyridine highlights its potential in pharmacological applications, particularly in cardiovascular research. Future studies may focus on optimizing its synthesis and exploring its therapeutic potential in modulating PKG activity.

Key Research Findings:

  • PKG Inhibition: Demonstrated effectiveness in modulating PKG activity.

  • Cardiovascular Implications: Potential applications in studying cardiovascular diseases.

Future Directions:

  • Therapeutic Development: Exploring its potential as a therapeutic agent for cardiovascular diseases.

  • Synthesis Optimization: Improving synthesis methods for higher purity and yield.

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